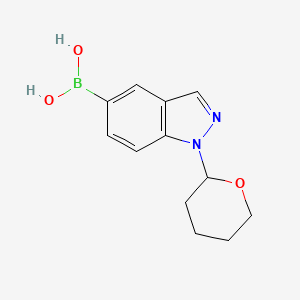

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

説明

BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[1-(oxan-2-yl)indazol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O3/c16-13(17)10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUXPJWAMAUDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)C3CCCCO3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthesis and Mechanistic Evaluation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid

Executive Summary

The synthesis of functionally decorated indazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors targeting pathways such as c-Met[1]. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid serves as a highly versatile, protected organoboron building block for Suzuki-Miyaura cross-coupling reactions.

This whitepaper provides an in-depth technical roadmap for the synthesis of this critical intermediate. By analyzing the thermodynamic principles of N-protection regioselectivity and evaluating transition-metal-catalyzed versus organolithium-mediated borylation strategies, this guide establishes a self-validating framework for reproducible, high-yield synthesis.

Strategic Rationale: The Role of the THP Protecting Group

In the context of indazole chemistry, the unprotected N-H bond is highly problematic during cross-coupling and metallation. It can poison palladium catalysts, consume organolithium equivalents, and participate in unwanted side reactions.

The tetrahydropyranyl (THP) group is strategically selected for three reasons:

-

Base Stability: It is completely inert to the basic conditions (e.g., K₂CO₃, Cs₂CO₃) typically employed in Suzuki-Miyaura couplings.

-

Metallation Tolerance: It withstands highly nucleophilic and basic reagents like n-butyllithium (n-BuLi) at cryogenic temperatures.

-

Mild Deprotection: Unlike benzyl or alkyl groups, the THP acetal is easily cleaved under mild acidic conditions (e.g., PTSA in MeOH, or HCl) during the final stages of API synthesis, preserving sensitive pharmacophores.

Retrosynthetic Analysis & Pathway Selection

The synthesis diverges into two primary strategic pathways after the initial protection of 5-bromo-1H-indazole. Route A utilizes a palladium-catalyzed Miyaura borylation followed by mild oxidative cleavage of the resulting pinacol ester. Route B employs a direct lithium-halogen exchange followed by trapping with a borate ester.

Synthetic pathways for 1-(THP)-1H-indazole-5-boronic acid via Miyaura or Lithiation routes.

Mechanistic Insights: The Regioselectivity Conundrum

A critical failure point in indazole chemistry is the control of N1 versus N2 regioselectivity during protection. The reaction of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acid catalysis yields a mixture of isomers.

-

Kinetic vs. Thermodynamic Control: The N2-THP isomer is often formed rapidly (kinetic product) due to the higher nucleophilicity of the N2 nitrogen in the transition state. However, the N1-THP isomer is the thermodynamic sink, stabilized by the preservation of the fully aromatic 10π-electron system of the indazole core.

-

Causality in Protocol Design: To drive the reaction exclusively to the N1 isomer, the protocol must incorporate sufficient thermal energy and catalytic acid (e.g., p-Toluenesulfonic acid, PTSA) to allow the reversible acetal formation to equilibrate toward the thermodynamic product[1].

Regioselectivity in THP protection highlighting thermodynamic (N1) vs. kinetic (N2) control.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; in-process controls (IPCs) are embedded to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-1H-indazole (1.0 equiv, e.g., 50 mmol) and anhydrous THF (0.5 M).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) followed by a catalytic amount of PTSA monohydrate (0.1 equiv).

-

Equilibration: Heat the mixture to 65 °C (reflux) for 12 hours. Mechanistic note: Heating is mandatory to isomerize any kinetically formed N2-THP into the desired N1-THP.

-

IPC Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The N1 isomer typically runs slightly higher (less polar) than the N2 isomer. The reaction is complete when the N2 spot disappears.

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PTSA (preventing THP cleavage during concentration). Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the product as a pale yellow oil that crystallizes upon standing.

Step 2, Route A: Miyaura Borylation & Oxidative Cleavage

Recommended for high functional group tolerance and scalability.

Part A: Pinacol Ester Formation

-

Setup: Combine 5-bromo-1-(THP)-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv) in 1,4-dioxane (0.2 M).

-

Deoxygenation: Sparge the suspension with argon for 15 minutes. Oxygen is fatal to the Pd(0) active catalytic species.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Heat to 90 °C for 8 hours. Mechanistic note: KOAc is specifically chosen over stronger bases (like Na₂CO₃) because it coordinates to the Pd(II) intermediate to facilitate transmetalation without hydrolyzing the B₂pin₂.

-

Isolation: Filter through Celite, concentrate, and purify via flash chromatography to isolate the pinacol ester.

Part B: Mild Oxidative Cleavage to Boronic Acid

-

Cleavage: Dissolve the pinacol ester in a 4:1 mixture of THF/H₂O. Add sodium periodate (NaIO₄, 3.0 equiv) and ammonium acetate (NH₄OAc, 3.0 equiv)[2].

-

Reaction: Stir at room temperature for 24 hours. Mechanistic note: NaIO₄ oxidatively cleaves the pinacol diol backbone, releasing the free boronic acid. This method is strictly required because traditional acidic hydrolysis (e.g., HCl) will prematurely cleave the acid-sensitive THP group.

-

Workup: Extract with EtOAc, wash with brine, and concentrate. Triturate the residue with hexanes to precipitate the pure 1-(THP)-1H-indazole-5-boronic acid.

Step 2, Route B: Direct Borylation via Lithium-Halogen Exchange

Recommended for rapid synthesis when cryogenic infrastructure is available.

-

Cryogenic Setup: Dissolve 5-bromo-1-(THP)-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under strict argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C. Mechanistic note: The low temperature is critical to prevent the highly nucleophilic aryllithium intermediate from attacking the THP protecting group or undergoing intermolecular side reactions.

-

Borylation: Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv). Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

-

Hydrolysis: Quench carefully with saturated aqueous NH₄Cl (maintaining a near-neutral pH to protect the THP group). Extract with EtOAc, dry, and concentrate. Triturate with cold diethyl ether to yield the target boronic acid.

Quantitative Data & Optimization Matrix

The choice between Route A and Route B depends heavily on the scale and available laboratory infrastructure. The following table summarizes the comparative metrics based on standard process chemistry optimizations.

| Metric | Route A (Miyaura + Cleavage) | Route B (Direct Lithiation) |

| Overall Yield (from Bromide) | 65 - 75% | 55 - 65% |

| Reagent Cost | High (Pd catalyst, B₂pin₂) | Low (n-BuLi, B(OiPr)₃) |

| Scalability | Excellent (Kilogram scale) | Moderate (Exothermic, requires cryogenics) |

| Functional Group Tolerance | Very High | Low (Incompatible with esters, ketones, cyano) |

| Key Impurity Profile | Protodeboronation product (Ar-H) | Dimerization (Ar-Ar), THP-cleaved byproducts |

| Process Time | 2 - 3 Days | 1 Day |

Conclusion

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid requires precise control over thermodynamic equilibria and protecting group orthogonality. By forcing the N-protection to the N1-thermodynamic sink and utilizing mild oxidative cleavage (NaIO₄) to bypass the acid-lability of the THP group, researchers can secure high-purity organoboron intermediates. Whether deploying the robust Miyaura borylation for complex, functionalized substrates or the rapid lithiation route for streamlined workflows, understanding the mechanistic causality behind each reagent choice ensures a self-validating and reproducible synthetic campaign.

References

- WO 2010/011538 A1 - Novel c-Met Inhibitors World Intellectual Property Organization / Google Patents URL

-

Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Organic & Biomolecular Chemistry: Applications of NaIO₄ in Oxidative Cleavages Royal Society of Chemistry (RSC Publishing) URL:[Link]

-

Greene's Protective Groups in Organic Synthesis Wiley Online Library URL:[Link]

Sources

Physicochemical Properties and Synthetic Utility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently embedded within kinase inhibitors and targeted therapeutics (e.g., Axitinib, Pictilisib). However, the direct functionalization of the indazole core presents significant chemoselectivity challenges due to the reactive N-H bond. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (CAS: 1562245-02-6) emerges as a highly engineered, bifunctional building block designed to bypass these limitations. By masking the N1 position with a tetrahydropyranyl (THP) acetal and activating the C5 position with a boronic acid moiety, this compound enables precise, high-yielding Suzuki-Miyaura cross-couplings.

This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic behaviors, and validated synthetic protocols associated with this critical intermediate, serving as a definitive guide for drug development professionals.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid is critical for predicting its behavior in biphasic reaction mixtures, its stability during storage, and its chromatographic resolution.

Quantitative Data Summary

| Property | Value | Causality & Synthetic Implication |

| Chemical Formula | C₁₂H₁₅BN₂O₃ | Dictates the mass-to-charge ratio for LC-MS tracking. |

| Molecular Weight | 246.07 g/mol | Standardized metric for stoichiometric calculations. |

| CAS Registry Number | 1562245-02-6 | Unique identifier for commercial procurement. |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | Indicates moderate polarity; requires polar aprotic or ethereal solvents for optimal dissolution. |

| H-Bond Donors / Acceptors | 2 / 4 | The B(OH)₂ group acts as a strong H-bond donor, often leading to trimerization (boroxine formation) upon dehydration. |

| pKa (Boronic Acid) | ~8.5 – 9.0 | Remains unionized at neutral pH. Requires an inorganic base (e.g., Na₂CO₃, pKa ~10.3) to form the reactive boronate complex during transmetalation. |

| LogP (Predicted) | ~2.1 | The THP group significantly enhances lipophilicity compared to the unprotected indazole, improving solubility in standard coupling solvents like 1,4-dioxane and toluene. |

Data supported by[PubChem CID 45588201][1].

The Strategic Role of the THP Protecting Group

The integration of the tetrahydropyran-2-yl (THP) group at the N1 position is not merely a protective measure; it is a thermodynamic necessity for complex cross-couplings.

Mechanistic Causality

Unprotected indazoles possess an acidic N-H proton (pKa ~14). Under the strongly basic conditions required for Suzuki-Miyaura couplings, this proton is easily abstracted. The resulting indazolyl anion is a potent nucleophile that can competitively bind to the Palladium(II) intermediate, poisoning the catalyst or participating in unwanted N-arylation (Buchwald-Hartwig-type side reactions).

The THP group, an acetal, provides a robust shield that is entirely stable to strong bases and nucleophiles. Furthermore, the installation of the THP group at the N1 position is the thermodynamic product of acid-catalyzed protection, whereas N2 protection is kinetically favored. By driving the protection to the N1 isomer, researchers ensure regiochemical purity before borylation [2].

Synthetic workflow from protection to Suzuki coupling and final THP deprotection.

Boronic Acid Reactivity & Suzuki-Miyaura Cross-Coupling

The C5-boronic acid moiety is the engine of this building block. The Suzuki-Miyaura coupling relies on the activation of this boronic acid into a highly nucleophilic "ate" complex (boronate) via the addition of an aqueous base.

The Self-Validating Catalytic Cycle

To ensure high yields, the reaction must be viewed as a system of competing rates. The rate of transmetalation must exceed the rate of protodeboronation (the hydrolytic cleavage of the C-B bond). Because 1-THP-indazole-5-boronic acid is electron-rich, it is moderately susceptible to protodeboronation at elevated temperatures. Therefore, biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) are utilized to maximize the solubility of the base while maintaining a distinct organic phase for the palladium cycle [3].

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for THP-indazole boronic acid.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By monitoring specific checkpoints, the chemist can diagnose catalytic failure in real-time.

Reagents & Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 equiv)

-

Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

2.0 M Aqueous Na₂CO₃ (3.0 equiv)

-

1,4-Dioxane (Degassed)

Step-by-Step Methodology:

-

Atmospheric Control (Critical): In an oven-dried Schlenk flask, combine the aryl halide, the boronic acid, and the Pd(dppf)Cl₂ catalyst. Evacuate the flask and backfill with Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting oxidative addition.

-

Solvent Addition: Add degassed 1,4-dioxane, followed by the degassed 2.0 M Na₂CO₃ solution. The mixture will form a biphasic system.

-

Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring.

-

In-Process Validation (TLC/LC-MS): After 4 hours, sample the organic layer.

-

Validation Check: If the aryl halide is consumed and the product mass is observed, the cycle is functioning. If the boronic acid is consumed but the aryl halide remains intact, protodeboronation has occurred (likely due to insufficient base or excessive water/heat).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the THP-protected coupled intermediate.

Downstream Processing: THP Deprotection

Once the carbon-carbon bond is successfully formed, the THP group must be removed to reveal the active indazole pharmacophore. Because the THP group is an acetal, it is highly labile to acidic hydrolysis.

Deprotection Protocol:

-

Dissolve the coupled intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 2–4 hours.

-

Validation Check: The reaction will transition from a non-polar spot to a highly polar, UV-active spot on TLC (due to the exposed N-H bond).

-

Quench carefully with saturated aqueous NaHCO₃ until the pH is ~8, extract with DCM, and concentrate to isolate the final API.

Analytical Characterization Nuances

When verifying the purity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid, researchers must account for the inherent behavior of boronic acids:

-

Mass Spectrometry (ESI-MS): Boronic acids frequently undergo dehydration in the MS source. It is common to observe the mass of the boroxine trimer [3M−3H2O+H]+ rather than the pure monomeric [M+H]+ .

-

NMR Spectroscopy: In ¹H-NMR (DMSO-d₆), the two hydroxyl protons of the boronic acid typically appear as a broad singlet around δ 8.0–8.2 ppm. The THP acetal proton (anomeric carbon) appears as a distinct multiplet around δ 5.7–5.8 ppm, serving as a diagnostic peak for the integrity of the protecting group.

References

-

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid | C12H15BN2O3 | CID 45588201. PubChem. Available at:[Link]

-

A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development - ACS Publications. Available at:[Link]

-

Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Engineering Indazole Scaffolds: A Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Drug Discovery

Executive Summary

The indazole ring system is a privileged pharmacophore in modern drug discovery, serving as a robust bioisostere for indole and a critical hinge-binding motif in kinase inhibitors. However, functionalizing the indazole core presents significant synthetic challenges due to the nucleophilicity of the free NH group and the inherent instability of electron-rich heterocyclic boronic acids.

This whitepaper provides an in-depth mechanistic and practical guide to utilizing 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid , specifically focusing on its definitive, commercially viable form: the pinacol ester (BPin) . By masking the reactive nitrogen with a tetrahydropyranyl (THP) group and stabilizing the boronic acid as a pinacol ester, researchers can execute highly efficient, regioselective Suzuki-Miyaura cross-couplings.

Structural Biology & Chemical Properties

While the theoretical parent compound is the free boronic acid, it is highly prone to protodeboronation (the spontaneous loss of the boronic acid group to form a C–H bond) and oligomerization into boroxines. To circumvent this, the compound is almost exclusively synthesized, stored, and deployed as the pinacol ester [1].

Structural Breakdown

-

The Indazole Core: Provides critical hydrogen bond donor/acceptor pairs necessary for interacting with the ATP-binding pocket of kinases.

-

N1-THP Protecting Group: The Tetrahydro-2H-pyran-2-yl (THP) group serves a dual purpose. It prevents undesired N-arylation or N-alkylation during transition-metal catalysis and significantly increases the lipophilicity of the intermediate, aiding in organic solvent solubility.

-

C5-Boronic Pinacol Ester (BPin): The bulky pinacol ligand shields the empty p-orbital of the boron atom, preventing hydrolytic degradation while remaining highly reactive under palladium-catalyzed transmetalation conditions[4].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the stabilized reagent used in laboratory settings.

| Property | Value |

| Chemical Name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester |

| CAS Number | 1082525-64-1 |

| Molecular Formula | C18H25BN2O3 |

| Molecular Weight | 328.21 g/mol |

| Physical State | Solid / Crystalline Powder |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N2) |

Synthesis Workflow: Engineering the Reagent

The preparation of the THP-protected indazole boronic ester relies on strict thermodynamic control and precise base selection to prevent premature side reactions.

Synthesis workflow of 1-(THP)-1H-indazole-5-BPin via thermodynamic control and Miyaura borylation.

Protocol 1: N1-Selective THP Protection

Causality & Logic: Indazole protection can occur at the N1 or N2 position. The acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP) kinetically favors the N2-THP isomer. However, the N1-THP isomer is thermodynamically more stable. By elevating the temperature to 80°C and extending the reaction time, the equilibrium is driven entirely toward the desired N1-THP product [2].

Step-by-Step Methodology:

-

Charge: To a round-bottom flask, add 5-bromo-1H-indazole (1.0 eq) and dissolve in a 3:4 mixture of Toluene/Heptane (0.2 M).

-

Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Thermodynamic Shift: Heat the reaction mixture to 80°C and stir for 12–16 hours.

-

Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the N1/N2 ratio (distinguishable by NMR or distinct LC retention times) heavily favors the N1 isomer.

-

Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate.

Protocol 2: Miyaura Borylation

Causality & Logic: Converting the aryl bromide to the boronic ester requires a palladium catalyst and a base. The critical choice here is using Potassium Acetate (KOAc). Because KOAc is a weak base, it facilitates ligand exchange on the palladium complex but is not strong enough to activate the newly formed boronic ester for transmetalation. If a strong base like K2CO3 were used, the product would immediately react with the starting aryl bromide, resulting in a homocoupled dimer [3].

Step-by-Step Methodology:

-

Charge: Combine 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), Bis(pinacolato)diboron (B2Pin2, 1.2 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane (0.15 M).

-

Degassing: Sparge the mixture with Argon for 15 minutes to remove oxygen, which would otherwise oxidize the palladium catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Self-Validation Check: Analyze via LC-MS. Look for the disappearance of the brominated starting material (isotopic doublet) and the appearance of the product mass ( m/z 329.2 [M+H]+).

-

Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure pinacol ester.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 1-(THP)-1H-indazole-5-BPin is its deployment in Suzuki-Miyaura couplings to build complex, multi-ring drug candidates [5].

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the indazole-5-boronic pinacol ester.

Protocol 3: Suzuki Coupling Workflow

Causality & Logic: Unlike the borylation step, Suzuki coupling requires a strong aqueous base (e.g., K2CO3 or Na2CO3) to form the reactive boronate complex (ate-complex), which drastically accelerates the transmetalation step. A mixed solvent system (Dioxane/H2O) is required to solubilize both the organic reagents and the inorganic base.

Step-by-Step Methodology:

-

Charge: In a microwave vial or Schlenk flask, add the target Aryl Halide (1.0 eq), 1-(THP)-1H-indazole-5-BPin (1.1 to 1.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K2CO3.

-

Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

-

Reaction: Heat to 100°C via oil bath for 12 hours, or subject to microwave irradiation at 120°C for 30 minutes.

-

Self-Validation Check: LC-MS should indicate complete consumption of the limiting reagent (usually the aryl halide) and the formation of the cross-coupled product mass.

-

Workup: Dilute with water, extract with dichloromethane (DCM), dry the organic layer, and purify.

Post-Coupling: THP Deprotection Strategy

To restore the hydrogen-bonding capacity of the indazole core—essential for target protein engagement—the THP group must be removed.

Protocol 4: Acidic Cleavage

Causality & Logic: The THP moiety is an acetal, making it highly susceptible to acidic hydrolysis but completely stable to basic conditions (which is why it survives the Suzuki coupling). Trifluoroacetic acid (TFA) in DCM provides a clean, rapid deprotection without requiring harsh heating that might degrade sensitive functional groups.

Step-by-Step Methodology:

-

Dissolution: Dissolve the THP-protected coupled product in anhydrous DCM (0.1 M).

-

Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 DCM/TFA mixture.

-

Reaction: Stir at room temperature for 2 to 4 hours.

-

Self-Validation Check: Monitor by TLC or LC-MS. The THP group adds exactly 84 Da to the mass; successful deprotection is confirmed by a mass shift of -84 Da [M+H-84]+.

-

Workup: Carefully concentrate the mixture under reduced pressure. Neutralize the residual TFA by dissolving the crude material in EtOAc and washing with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH 8). Extract, dry, and isolate the final free indazole compound.

The Biological Activity of Indazole Derivatives: A Technical Guide to Kinase Inhibition and Assay Validation

Executive Summary

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, functioning as a highly effective bioisostere for purine and indole rings. Because of its unique electronic distribution and hydrogen-bonding capabilities, the indazole core is exceptionally adept at occupying the ATP-binding pocket of protein kinases[1]. This technical whitepaper explores the mechanistic biological activity of indazole derivatives—specifically their role as multi-target receptor tyrosine kinase (RTK) inhibitors—and provides rigorously validated experimental workflows for quantifying their efficacy.

Mechanistic Grounding: The ATP-Competitive Pharmacophore

The primary biological activity of pharmaceutical-grade indazole derivatives, such as the FDA-approved oncology drug Pazopanib, lies in their ability to disrupt angiogenesis and tumor proliferation[2].

Mechanistically, the indazole nitrogen atoms (N1 and N2) serve as critical hydrogen bond donors and acceptors, interacting directly with the hinge region of the kinase domain. By outcompeting intracellular ATP for this binding site, indazole derivatives prevent the auto-phosphorylation of the receptor[3]. This halts the downstream signal transduction cascades—namely the PLC-γ, MAPK, and PI3K/AKT pathways—that are obligate for endothelial cell survival and migration[4].

Indazole derivatives disrupt VEGF-induced angiogenesis via ATP-competitive VEGFR-2 inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the multi-kinase targeting profile of indazole derivatives, we examine the half-maximal inhibitory concentration (IC₅₀) values of Pazopanib across a panel of angiogenic receptors. The data below demonstrates the nanomolar potency achieved through optimized indazole substitution[3].

| Kinase Target | Pazopanib IC₅₀ (nM) | Biological Function & Pathway Role |

| VEGFR-1 (Flt-1) | 10 | Macrophage chemotaxis and early angiogenic signaling[3]. |

| VEGFR-2 (KDR) | 30 | Primary mediator of tumor-induced angiogenesis and mitosis[2]. |

| VEGFR-3 (Flt-4) | 47 | Regulation of lymphangiogenesis and lymphatic metastasis[4]. |

| PDGFR-α | 71 | Mesenchymal cell proliferation and tumor microenvironment[5]. |

| c-Kit | 74 | Stem cell factor receptor; drives hematopoietic malignancies[3]. |

| PDGFR-β | 84 | Pericyte recruitment and vascular maturation/stabilization[5]. |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy SAR data requires assays that are inherently self-validating. Below are the optimized protocols for evaluating indazole derivatives, detailing the strict causality behind each experimental choice.

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Determine the biochemical IC₅₀ of indazole derivatives against isolated VEGFR-2. Rationale for Assay Choice: HTRF is a wash-free, highly sensitive assay that utilizes a long-lifetime europium fluorophore. This eliminates short-lived background autofluorescence from the indazole compounds themselves, preventing false-positive inhibition artifacts.

Step-by-Step Protocol & Causality:

-

Compound Preparation: Serially dilute the indazole derivative in 100% DMSO, then transfer to an aqueous assay buffer (final DMSO concentration ≤1%).

-

Causality: Kinases are highly sensitive to solvent denaturation. Maintaining a strict ≤1% DMSO ceiling across all wells ensures that enzyme inhibition is strictly drug-mediated, not solvent-mediated.

-

-

Enzyme-Inhibitor Pre-incubation (30 mins, 25°C): Combine the indazole compound with recombinant VEGFR-2 enzyme in the assay microplate.

-

Causality: Many indazole derivatives are "slow-binding" inhibitors. Pre-incubation allows the thermodynamic binding equilibrium to be reached before the competing substrate (ATP) is introduced.

-

-

Reaction Initiation: Add ATP and a biotinylated peptide substrate.

-

Causality: The ATP concentration must be strictly calibrated to the enzyme's Michaelis constant ( Km ). If [ATP]≫Km , the assay becomes blind to competitive indazole inhibitors, artificially inflating the apparent IC₅₀.

-

-

Quenching & Detection: After 60 minutes, add a detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

-

Causality: EDTA chelates the Mg²⁺ ions required for kinase catalysis, instantly freezing the reaction. This ensures that the signal does not drift while the plate is being read, making the assay self-consistent across a 384-well plate.

-

-

Data Acquisition: Read the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio to normalize for well-to-well volume variations.

HTRF kinase assay workflow detailing the self-validating steps for IC50 determination.

Cellular Efficacy: HUVEC Proliferation Assay

Objective: Validate that the biochemical inhibition translates to anti-angiogenic phenotypic efficacy in living cells[2]. Rationale for Assay Choice: Human Umbilical Vein Endothelial Cells (HUVECs) are primary cells that natively express high levels of VEGFR-2, making them the gold-standard physiological model for angiogenesis[3].

Step-by-Step Protocol & Causality:

-

Cell Starvation (16 hours): Culture HUVECs in a basal medium containing 0.1% Fetal Bovine Serum (FBS) overnight.

-

Causality: Starvation synchronizes the cells in the G0/G1 phase of the cell cycle and drops basal RTK phosphorylation to near zero. This maximizes the signal-to-noise ratio when the VEGF stimulus is later applied.

-

-

Inhibitor Pre-treatment (2 hours): Treat the starved HUVECs with varying concentrations of the indazole derivative (e.g., 0.1–10 µM)[3].

-

Causality: Allows the small molecule to permeate the cell membrane and saturate the intracellular kinase domains prior to extracellular receptor activation.

-

-

Ligand Stimulation (72 hours): Add recombinant human VEGF (50 ng/mL) to the wells.

-

Causality: By specifically driving proliferation with VEGF rather than full serum, we isolate the drug's effect on the VEGFR-2 axis. A parallel plate stimulated with basic FGF (bFGF) should be run as a negative control; a highly selective indazole should inhibit VEGF-driven growth much more potently than FGF-driven growth[2].

-

-

Viability Readout: Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) and read luminescence.

-

Causality: Luminescence strictly correlates with metabolically active cells, providing a direct, linear quantification of cellular proliferation.

-

Conclusion

The indazole pharmacophore remains a cornerstone of modern targeted oncology. By leveraging its inherent affinity for the ATP-binding pocket of receptor tyrosine kinases, drug developers can achieve potent, multi-targeted inhibition of tumor angiogenesis. However, the successful translation of these molecules from bench to bedside relies on the rigorous, self-validating biochemical and cellular assays outlined above, ensuring that derived IC₅₀ values are both accurate and physiologically relevant.

References

- (Pre-)

- Pazopanib - Product Usage and Background Source: Cell Signaling Technology URL

- Source: National Institutes of Health (NIH)

- Source: D-NB.

- Source: National Institutes of Health (NIH)

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 4. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Spectroscopic Profiling of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid: A Technical Guide for Analytical Validation

Executive Summary & Chemical Context

In modern drug discovery and medicinal chemistry, indazole-containing scaffolds are ubiquitous due to their privileged pharmacological properties. 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid ( C12H15BN2O3 ) is a critical synthetic intermediate, primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions [1].

The strategic installation of the tetrahydropyran (THP) group at the N1 position serves a dual purpose: it protects the acidic indazole nitrogen from participating in unwanted side reactions under basic coupling conditions, and it significantly enhances the lipophilicity and solubility of the intermediate in organic solvents [2]. However, the presence of both a labile THP acetal and a reactive boronic acid moiety presents unique challenges during spectroscopic characterization. Boronic acids are notoriously prone to dynamic covalent exchanges, such as dehydration to form trimeric boroxines (anhydrides), which can convolute Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data [3].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic validation of this compound, emphasizing the causality behind analytical choices and providing self-validating experimental protocols.

Quantitative Data Presentation: Expected Spectroscopic Profiles

The accurate assignment of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid relies on the integration of 1H , 13C , and 11B NMR, alongside high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS). The data below summarizes the expected spectroscopic profiles based on the electronic environments of the protected indazole core.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Structural Causality |

| 8.30 | Singlet | 1H | - | Indazole H-4: Deshielded by the adjacent boronic acid (C5) and the indazole core. |

| 8.15 | Singlet | 1H | - | Indazole H-3: Characteristic sharp singlet of the indazole ring. |

| 8.10 | Broad Singlet | 2H | - | -B(OH) 2 Protons: Broad due to exchange; stabilized as a monomer by DMSO. |

| 7.85 | Doublet | 1H | 8.5 | Indazole H-6: Ortho-coupling to H-7. |

| 7.65 | Doublet | 1H | 8.5 | Indazole H-7: Ortho-coupling to H-6. |

| 5.85 | Doublet of Doublets | 1H | 9.5, 2.5 | THP H-2' (Anomeric): Highly deshielded by the adjacent N1 and O atoms. |

| 3.90, 3.75 | Multiplets | 2H | - | THP H-6': Equatorial and axial protons adjacent to the THP oxygen. |

| 2.40 - 1.50 | Multiplets | 6H | - | THP H-3', H-4', H-5': Aliphatic ring protons. |

Table 2: 13C and 11B NMR Assignments (100 MHz / 128 MHz, DMSO- d6 )

| Nucleus | Chemical Shift ( δ , ppm) | Assignment / Mechanistic Note |

| 13C | 140.0, 134.0, 131.0, 126.5, 124.0, 110.0 | Indazole Core Carbons: C7a, C3, C6, C4, C3a, C7 respectively. |

| 13C | ~128.0 (Very Broad / Invisible) | C5 (C-B bond): Broadened by quadrupolar relaxation of 11B ( I=3/2 ) and 10B ( I=3 ). |

| 13C | 84.5 | THP C2': Anomeric carbon. |

| 13C | 66.5, 29.0, 24.5, 22.0 | THP Aliphatic Carbons: C6', C3', C4', C5'. |

| 11B | ~29.0 (Broad Singlet) | Boronic Acid: Typical shift for sp2 hybridized arylboronic acids [3]. |

Table 3: High-Resolution ESI-MS Data

| Ionization Mode | Observed m/z | Ion Identity | Causality / Fragmentation Logic |

| Positive (ESI+) | 247.125 | [M+H]+ | Protonated intact molecule. |

| Positive (ESI+) | 163.068 | [M+H−84]+ | Loss of 3,4-dihydro-2H-pyran (THP group). Highly diagnostic for N-THP indazoles. |

| Negative (ESI-) | 245.110 | [M−H]− | Deprotonated boronate anion. Highly stable, minimal fragmentation. |

Logical Workflows & Mechanisms

To ensure rigorous scientific integrity, the analytical validation of this compound must follow a structured workflow that leverages the orthogonal strengths of NMR and MS.

Caption: Orthogonal analytical validation workflow combining NMR and ESI-MS for structural confirmation.

Mass Spectrometry Fragmentation Causality

Under positive electrospray ionization (ESI+), N-THP protected heterocycles are highly susceptible to in-source fragmentation. Protonation often occurs at the THP oxygen or the indazole N2, weakening the N1-C2' bond. This results in the neutral loss of 3,4-dihydro-2H-pyran (84 Da), yielding the robust [1H−indazole−5−boronicacid+H]+ fragment.

Caption: Diagnostic ESI+ fragmentation pathway showing the characteristic loss of the THP protecting group.

Experimental Protocols & Self-Validating Methodologies

Do not simply execute these steps; understand the physicochemical rationale behind them. Boronic acids are highly sensitive to their environment, and improper sample preparation will lead to artifactual data (e.g., boroxine formation).

Protocol 1: Self-Validating NMR Acquisition

Causality: Chloroform-d ( CDCl3 ) is a poor choice for boronic acids. It lacks hydrogen-bonding capabilities, which promotes the dehydration of the boronic acid into a cyclic boroxine trimer, resulting in complex, overlapping spectra. Dimethyl sulfoxide- d6 (DMSO- d6 ) acts as a Lewis base, coordinating to the empty p-orbital of the boron atom and stabilizing the monomeric form [3].

Step-by-Step Procedure:

-

Sample Preparation: Weigh 10–15 mg of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid.

-

Solvation: Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d6 . The use of anhydrous solvent is critical to prevent the water peak (~3.3 ppm) from obscuring the THP aliphatic signals.

-

Primary Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum (16 scans), 13C spectrum (1024 scans), and 11B spectrum (128 scans).

-

Note on 11B NMR: Use a quartz NMR tube if available. Standard borosilicate glass tubes contain boron, which creates a massive, broad background signal around 0-20 ppm. If borosilicate must be used, utilize a background-subtraction pulse sequence.

-

-

Self-Validation Step ( D2O Exchange): To definitively prove the assignment of the boronic acid protons, remove the NMR tube, add 1 drop of D2O , cap, and invert 5 times to mix. Re-acquire the 1H NMR spectrum.

-

Validation Check: The broad singlet at ~8.10 ppm must completely disappear due to deuterium exchange ( −B(OH)2→−B(OD)2 ). If the peak remains, it is a structural proton (e.g., an overlapping aromatic signal), and the synthesis/assignment has failed.

-

Protocol 2: LC-MS / ESI-MS Analysis

Causality: High temperatures in the MS desolvation line can thermally dehydrate the boronic acid. Soft ionization parameters must be strictly maintained.

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50).

-

Additive Selection:

-

For ESI(+): Add 0.1% Formic Acid to promote protonation.

-

For ESI(-): Add 0.1% Ammonium Hydroxide to promote deprotonation.

-

-

Instrument Parameters: Set the capillary voltage to 3.0 kV. Critically, lower the desolvation temperature to 250 °C (standard is often 350+ °C). This prevents thermal degradation of the boronic acid.

-

Self-Validation Step (Polarity Switching): Run the sample in both positive and negative ion modes.

-

Validation Check: ESI(-) must show a clean, dominant peak at m/z 245.110 ( [M−H]− ) with minimal fragmentation, confirming the intact mass. ESI(+) must show the diagnostic fragment at m/z 163.068, confirming the presence of the highly labile THP group. If ESI(-) shows a mass of m/z 227 (loss of water), the desolvation temperature is too high and must be reduced.

-

Mechanistic Troubleshooting: The "Missing" C5 Carbon

A common point of confusion for researchers analyzing this compound is the apparent absence of the C5 carbon in the 13C NMR spectrum.

The Physics: Boron has two NMR-active isotopes: 11B (80% natural abundance, spin I=3/2 ) and 10B (20% natural abundance, spin I=3 ). Both are quadrupolar nuclei. The asymmetric electric field gradient around the sp2 hybridized boron atom causes extremely rapid quadrupolar relaxation ( T2 relaxation). Because the C5 carbon is directly bonded to the boron atom, it experiences scalar coupling ( 1JC−B ) to a rapidly relaxing nucleus. This phenomenon causes the C5 carbon signal to broaden so significantly that it often blends into the baseline noise, rendering it "invisible" under standard 13C acquisition parameters [3].

The Solution: Do not waste time increasing the number of scans to find this peak. Instead, rely on 11B NMR to confirm the presence of the boronic acid, and use 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe correlations from the H-4 and H-6 protons to the C5 carbon, which will appear as a broad correlation smear rather than a sharp peak.

References

-

Title: Axitinib Synthesis and Characterization (Mentions THP-protected indazole synthesis and NMR data). Source: Organic Process Research & Development (ACS Publications). URL: [Link]

-

Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Source: The Journal of Physical Chemistry A (ACS Publications). URL: [Link]

Commercial Sourcing and Synthetic Application of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to enhance hydrogen bonding within kinase hydrophobic pockets. When functionalizing the C5 position of the indazole ring, researchers rely heavily on boronic acid derivatives for Suzuki-Miyaura cross-coupling.

However, in commercial and synthetic practice, the free boronic acid of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole is rarely isolated or sold. Instead, the industry standard is its pinacol ester (BPin) derivative, formally known as 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1082525-64-1) [1][2]. This whitepaper details the commercial landscape, the chemical causality behind this structural preference, and field-proven protocols for its application.

The Causality of Chemical Stability: Why the Pinacol Ester?

As a Senior Application Scientist, it is critical to understand why commercial suppliers and process chemists avoid the free indazole-5-boronic acid. The decision is driven by two primary degradation pathways:

-

Protodeboronation: Heteroaromatic boronic acids are highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond to yield the C-H compound), particularly under the basic and thermal conditions required for cross-coupling[3][4]. The empty p-orbital on the sp2-hybridized boron atom invites nucleophilic attack from hydroxide ions, forming a reactive "-ate" complex that rapidly degrades[5].

-

Boroxine Formation: Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), complicating stoichiometry and reducing the effective molarity of the active monomer during reaction setup.

The BPin Solution: Esterification with pinacol (2,3-dimethyl-2,3-butanediol) creates a sterically hindered 1,3,2-dioxaborolane ring. This bidentate protection shields the boron atom, drastically reducing its Lewis acidity and preventing premature hydrolysis[6]. Furthermore, the N1 position is protected by a tetrahydropyranyl (THP) group. This prevents the acidic indazole N-H from poisoning the palladium catalyst via off-target coordination, while simultaneously increasing the molecule's solubility in organic solvents[2].

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

| CAS Number | 1082525-64-1 |

| Molecular Formula | C18H25BN2O3 |

| Molecular Weight | 328.21 g/mol |

| Typical Purity | ≥96% |

| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2) |

Commercial Availability & Supplier Landscape

Due to its stability, the THP-protected indazole-BPin building block is widely available across global chemical catalogs. When sourcing this material, researchers should prioritize suppliers that provide NMR/LC-MS validation to ensure the absence of protodeboronated impurities.

| Supplier | Catalog / Item ID | Typical Pricing (USD/EUR) | Notes |

| Sigma-Aldrich (Leyan) | 1082525-64-1 | Contact for contract pricing | High purity (96%), ships globally[2]. |

| Doron Scientific | N/A | ~$118.00 / 100 mg | Specialized in advanced building blocks. |

| ABCR Gute Chemie | AB289373 | ~€103.80 / 250 mg | European distribution, reliable lead times[7]. |

| BLD Pharm | BD211380 | Varies by region | Bulk scaling available for process chemistry[8]. |

| Combi-Blocks | FM-4209 | Varies by region | Standard supplier for discovery chemistry[1]. |

Synthetic Workflow & Experimental Protocols

The following self-validating protocols outline the standard use of CAS 1082525-64-1 in drug discovery workflows.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple the indazole core to an aryl/heteroaryl halide.

-

Reagent Preparation: To an oven-dried, argon-purged microwave vial, add the Aryl Halide (1.0 equiv), 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand suppresses reductive elimination side-reactions and handles sterically demanding substrates effectively.

-

Solvent System: Inject a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration). Causality: Water is essential to activate the boronic ester into the reactive hydroxyboronate anion[5].

-

Reaction Execution: Seal the vial and heat to 90°C in an oil bath for 4–12 hours.

-

Self-Validation (LC-MS): Monitor reaction progress via LC-MS. Expert Insight: Under acidic LC-MS conditions (e.g., 0.1% Formic Acid), the THP group is highly labile. You will frequently observe the mass of the deprotected coupled product [M+H - 84]⁺ alongside the intact mass. Do not mistake this for a failed reaction.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: THP Deprotection

Objective: Cleave the THP group to reveal the active N-H indazole pharmacophore.

-

Solvation: Dissolve the purified coupled product in Dichloromethane (DCM) or Methanol (0.1 M).

-

Acidic Cleavage: Add Trifluoroacetic acid (TFA) (10.0 equiv) or 4M HCl in Dioxane.

-

Reaction Execution: Stir at room temperature for 2–4 hours.

-

Self-Validation (TLC): The removal of the lipophilic THP group will result in a significant shift to a lower Rf (higher polarity) on silica TLC plates.

-

Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ if necessary, extract, and dry to yield the final free indazole.

Mechanistic Visualization

The following diagram illustrates the logical flow of the synthetic methodology, demonstrating how the protective groups navigate the catalytic cycle.

Synthetic workflow utilizing THP-Indazole-BPin for targeted drug discovery.

References

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

-

Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

-

Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

-

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Doron Scientific. Available at: [Link]

Sources

- 1. labfind.co.kr [labfind.co.kr]

- 2. 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 1082525-64-1 [sigmaaldrich.com]

- 3. 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aablocks.com [aablocks.com]

- 6. mdpi.com [mdpi.com]

- 7. AB289373 | CAS 1082525-64-1 – abcr Gute Chemie [abcr.com]

- 8. 1562245-02-6|(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

mechanism of formation for 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Strategic Rationale & Retrosynthetic Analysis

As a Senior Application Scientist in drug development, designing a scalable and high-yielding synthesis for functionalized indazoles requires anticipating the reactivity of the heterocycle. The target molecule, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid , is a highly versatile building block. The indazole core is a privileged scaffold in medicinal chemistry, while the boronic acid moiety serves as a critical handle for Suzuki-Miyaura cross-coupling or as a reversible covalent warhead in enzyme inhibition[1].

The direct borylation of unprotected 1H-indazole is chemically unviable. The free N-H proton (pKa ~14) readily poisons palladium catalysts and interferes with organometallic transmetalation steps. Therefore, the synthetic strategy must employ a robust protecting group. The tetrahydropyranyl (THP) group is selected because it is stable under the basic, elevated-temperature conditions of palladium-catalyzed cross-coupling, yet it can be cleaved orthogonally later if needed[2].

Because the THP group is extremely acid-labile, we cannot utilize harsh acidic conditions to hydrolyze the intermediate pinacol boronate ester. Instead, we must design a three-step workflow utilizing a mild, pH-buffered oxidative cleavage to liberate the free boronic acid without stripping the THP protection[3].

Fig 1. Three-step synthetic workflow for 1-(THP)-1H-indazole-5-boronic acid.

Mechanistic Pathway & Causality

Regioselective N-Protection via Oxocarbenium Intermediate

The first step involves the reaction of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP). The causality behind choosing Pyridinium p-toluenesulfonate (PPTS) over a stronger acid like p-TsOH is critical: strong acids catalyze the runaway polymerization of DHP. PPTS provides a mild, controlled protonation of the DHP enol ether to generate a highly electrophilic oxocarbenium ion.

The indazole attacks this intermediate. While indazoles can theoretically be protected at the N1 or N2 position, N1-protection is thermodynamically favored because it preserves the fully delocalized 10- π electron aromatic system of the benzenoid ring.

Palladium-Catalyzed Miyaura Borylation

Direct lithiation (via n-BuLi) of the brominated intermediate followed by a borate quench is a valid theoretical route, but it requires cryogenic conditions (-78 °C) and is difficult to scale. Instead, the Miyaura borylation utilizing bis(pinacolato)diboron (B2pin2) provides a robust, room-temperature to mildly heated alternative.

The choice of base here dictates the success of the reaction. We explicitly use Potassium Acetate (KOAc). If a stronger base like Na2CO3 were used, it would coordinate to the newly formed boronic ester, forming a nucleophilic boronate that would immediately react with unconsumed 5-bromo-1-(THP)-1H-indazole, resulting in a Suzuki homocoupled dimer. KOAc is a weak base; it does not coordinate to the boron atom. Instead, the acetoxy anion coordinates to the Pd(II) center, creating an electron-rich Ar-Pd(II)-OAc complex that rapidly undergoes transmetalation with B2pin2[4].

Fig 2. Mechanism of the Pd-catalyzed Miyaura borylation highlighting the acetate ligand.

Orthogonal Deprotection: Mild Oxidative Cleavage

To convert the pinacol ester to the free boronic acid, standard aqueous HCl cannot be used, as the THP group rapidly hydrolyzes below pH 4. To solve this, we utilize Sodium Periodate (NaIO4) in the presence of an Ammonium Acetate (NH4OAc) buffer[3].

Mechanistically, NaIO4 attacks the pinacol diol (following initial aqueous exchange) to form a cyclic periodate intermediate. This intermediate undergoes rapid oxidative cleavage of the C-C bond, releasing acetone and the free boronic acid. The NH4OAc buffer maintains the reaction pH between 6.0 and 7.0, creating a self-validating environment where the THP ether remains entirely unperturbed[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Initialization: Charge a dry, argon-flushed round-bottom flask with 5-bromo-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

-

Reaction: Stir the mixture at reflux (40 °C) for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.2) is consumed and a new spot (Rf ~0.6) appears.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the PPTS. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Synthesis of Pinacol Ester Intermediate

-

Initialization: In a Schlenk flask, combine 5-bromo-1-(THP)-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-Dioxane (0.15 M).

-

Deoxygenation (Critical Step): Sparge the suspension with Argon for 15 minutes. Oxygen is lethal to the Pd(0) active species.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Sparge for an additional 5 minutes.

-

Reaction: Heat the mixture to 90 °C for 12 hours.

-

IPC: Analyze via LC-MS. Look for the disappearance of the aryl bromide isotope pattern and the appearance of the product mass[M+H]+ corresponding to the pinacol ester.

-

Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: Oxidative Cleavage to Free Boronic Acid

-

Initialization: Dissolve the pinacol ester intermediate (1.0 equiv) in a 1:1 mixture of Acetone and Water (0.1 M).

-

Reagent Addition: Add NH4OAc (3.0 equiv) and stir for 5 minutes to establish the buffer. Slowly add NaIO4 (3.0 equiv) in portions to control the mild exotherm.

-

Reaction: Stir the milky suspension at room temperature for 24 hours.

-

IPC: Analyze via LC-MS. The pinacol ester peak will disappear, replaced by the highly polar free boronic acid peak.

-

Workup: Filter off the precipitated sodium iodate salts. Extract the filtrate with EtOAc (3x). Wash the organics with a 10% Na2S2O3 solution (to quench residual oxidants) and brine. Dry over Na2SO4 and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure 1-(THP)-1H-indazole-5-boronic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to execute this synthetic sequence reliably.

| Step | Transformation | Catalyst / Reagent | Stoichiometry | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Protection | DHP / PPTS | 1.5 eq / 0.1 eq | 40 | 6 | 85 - 92 |

| 2 | Miyaura Borylation | B2pin2 / KOAc / Pd(dppf)Cl2 | 1.2 eq / 3.0 eq / 0.05 eq | 90 | 12 | 75 - 85 |

| 3 | Oxidative Cleavage | NaIO4 / NH4OAc | 3.0 eq / 3.0 eq | 25 | 24 | 70 - 80 |

Sources

The Strategic Utility of Indazole Boronic Acids in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Pharmacological Rationale

In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a privileged scaffold. Comprising a pyrazole ring fused to a benzene ring, the 1H-indazole tautomer provides a unique spatial arrangement of nitrogen atoms[1]. This configuration offers highly directional hydrogen bond donor and acceptor profiles, making indazoles exceptional bioisosteres for indoles and benzimidazoles.

From an application standpoint, functionalizing the indazole core via palladium-catalyzed Suzuki-Miyaura cross-coupling has revolutionized the rapid generation of structure-activity relationship (SAR) libraries[2]. Indazole boronic acids and their pinacolyl esters are critical building blocks in this workflow due to their high stability toward air and moisture, low toxicity, and superior functional group tolerance compared to organozinc or organomagnesium reagents[3]. This whitepaper details the mechanistic rationale, validated synthetic protocols, and targeted applications of indazole boronic acids in drug discovery.

Overcoming Synthetic Bottlenecks: Protection and Borylation

Direct borylation or cross-coupling of unprotected indazoles presents a significant technical hurdle. The acidic N-H proton of the unprotected azole can coordinate with palladium, forming stable, unreactive Pd(II) off-cycle resting states that poison the catalyst and drastically reduce yields[4].

Causality in Experimental Design: To circumvent catalyst deactivation and ensure strict regioselectivity during metalation, the indazole nitrogen must be protected prior to borylation. Tetrahydropyran (THP) is frequently employed because it is robust against strong bases (like n-BuLi) but can be cleanly removed under mild acidic conditions without degrading the newly formed carbon-carbon bonds[5].

Protocol 1: Synthesis of Protected Indazole Boronic Acids

This self-validating protocol outlines the generation of THP-protected indazole boronic acids, optimized for scalability and regiocontrol[5].

-

N-Protection: Suspend the haloindazole (e.g., 4-bromo-1H-indazole, 1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 3.2 equiv) in a biphasic mixture of toluene and heptane. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equiv).

-

Mechanistic Rationale: PPTS acts as a mild, buffering acid catalyst that facilitates the formation of the THP aminal without triggering the degradation of sensitive functional groups that harsher acids (like TsOH) might cause.

-

-

Lithiation (Halogen-Metal Exchange): Cool the protected bromoindazole solution in THF to -70 °C. Slowly add n-BuLi (1.1 equiv) while maintaining the internal temperature below -60 °C.

-

Mechanistic Rationale: Strict cryogenic control is mandatory. Elevated temperatures during lithiation of haloaromatics can lead to the formation of highly reactive benzyne intermediates or undesired ring-opening isomerizations.

-

-

Borylation: Introduce triisopropylborate (1.5 equiv) dropwise to the lithiated intermediate at -70 °C. Allow the mixture to slowly warm to room temperature.

-

Mechanistic Rationale: Triisopropylborate acts as the electrophilic boron source. The bulky isopropyl groups prevent over-alkylation (formation of borinic acids), ensuring the selective formation of the boronate ester, which is subsequently hydrolyzed to the free boronic acid during the aqueous workup.

-

Advanced Suzuki-Miyaura Cross-Coupling Workflows

While protected indazoles are standard, recent catalytic advancements allow for the cross-coupling of unprotected nitrogen-rich heterocycles by utilizing highly engineered ligands[4].

Protocol 2: Suzuki-Miyaura Coupling of Indazole Boronic Acids

Optimized for coupling indazole boronic acids with sterically hindered or electron-deficient aryl halides[2][3].

-

Reagent Assembly: In a Schlenk tube purged with argon, combine the aryl halide (1.0 equiv), indazole boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

-

Mechanistic Rationale: A stoichiometric excess of the boronic acid is required to compensate for competitive protodeboronation at elevated temperatures. K₃PO₄ is selected over stronger bases (like NaOH) because it provides sufficient basicity to form the reactive boronate complex without hydrolyzing base-sensitive functional groups on the scaffold.

-

-

Catalyst Addition: Add PdCl₂(dppf) (0.02–0.05 equiv).

-

Mechanistic Rationale: The 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand features a wide bite angle. This specific geometry accelerates both the oxidative addition of bulky aryl halides and the subsequent transmetalation step, lowering the overall energy barrier of the catalytic cycle[3].

-

-

Solvent System: Suspend the mixture in a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

-

Mechanistic Rationale: The biphasic or mixed aqueous system is non-negotiable. Water is essential to solubilize the inorganic base and generate the crucial hydroxo-palladium(II) intermediate, which is the active species that undergoes transmetalation with the boronic acid.

-

-

Execution & Isolation: Heat the sealed tube to 90–100 °C for 6–12 hours. Upon completion (verified via LC-MS), filter the mixture through a Celite pad to remove precipitated Pd(0) black, preventing heavy metal contamination in the final biological assays.

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing indazole boronic acids.

Applications in Targeted Therapeutics

Indazole boronic acids are instrumental in synthesizing inhibitors that target the ATP-binding pockets of dysregulated kinases.

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

In the pursuit of overcoming non-small cell lung cancer (NSCLC) resistance, indazole-based covalent inhibitors have been designed to target drug-resistant EGFR mutants (e.g., T790M)[6]. By replacing smaller pyrazole moieties with the larger indazole ring, researchers successfully enlarged the hydrophobic space adjacent to the methionine gatekeeper residue. The indazole nitrogen atoms act as critical hydrogen bond donors/acceptors to the kinase hinge region (specifically Met793), anchoring the molecule and overcoming the steric clash introduced by the T790M mutation[6].

Caption: Mechanistic logic of mutant EGFR inhibition via indazole scaffold hinge-binding.

B. Haspin and PI3K Kinase Inhibitors

Indazole boronic acids are also utilized to generate selective Haspin inhibitors by coupling them with imidazo[1,2-b]pyridazine scaffolds. The indazole moiety is strictly required to interact with the Haspin hinge region; derivatives lacking this donor/acceptor system fail to exhibit biochemical activity[7]. Similarly, the synthesis of potent PI3K inhibitors (such as GDC-0941 derivatives) relies heavily on the cross-coupling of THP-protected indazole boronic acids to construct the core pharmacophore[5].

Quantitative Data Summaries

The table below summarizes optimized reaction conditions and yields for various Suzuki-Miyaura couplings involving indazole scaffolds across recent literature, demonstrating the versatility of the methodology.

| Substrate (Halide) | Boronic Acid Partner | Catalyst System | Solvent / Temp | Yield (%) | Ref |

| Bromo-indazole carboxamide | Various Aryl Boronic Acids | PdCl₂(dppf) / K₂CO₃ | 1,4-dioxane/H₂O, 100 °C | 75–92% | [2] |

| 3-Chloroindazole (unprotected) | 5-Indole boronic acid | Pd precatalyst (P1/P2) / K₃PO₄ | Dioxane/H₂O, 100 °C | >90% | [4] |

| Imidazo[1,2-b]pyridazine bromide | 1H-indazole-5-boronic acid | Pd / Cs₂CO₃ (Microwave) | EtOH/H₂O, 100 °C | 28–61% | [7] |

| 3-Iodo-1H-indazole | Aryl boronic acids | PdCl₂(dppf) in BMImBF₄ | Ionic Liquid, 80 °C | 80–95% | [3] |

| THP-protected 4-bromo-indazole | Aryl boronic acids | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane/H₂O, 90 °C | >85% | [5] |

References

-

[2] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. nih.gov. 2

-

[7] Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. tandfonline.com. 7

-

[3] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. mdpi.com. 3

-

[5] A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. acs.org. 5

-

[1] Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. ijcrt.org.1

-

[4] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. nih.gov.4

-

[6] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. acs.org. 6

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Drug Discovery

Introduction and Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, PROTAC degraders, and other targeted therapeutics [1]. However, functionalizing the indazole core via transition-metal catalysis presents significant chemical challenges. The acidic N-H group of an unprotected indazole can coordinate with palladium species, forming stable, off-cycle Pd-heteroatom complexes that poison the catalyst and drastically reduce cross-coupling yields[2].

To circumvent this, the tetrahydropyranyl (THP) protecting group is strategically employed. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid serves as a highly effective, bench-stable nucleophilic coupling partner. The choice of the THP group over alternatives like Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) is driven by strict mechanistic causality:

-

Base Stability: The THP acetal is completely stable to the aqueous, basic conditions (e.g., K₂CO₃ or K₃PO₄ at 90–100 °C) required for the Suzuki-Miyaura transmetalation step [3].

-

Orthogonal Deprotection: Unlike benzyl groups, which require reductive hydrogenolysis (Pd/C, H₂) that can destroy sensitive alkenes or alkynes, the THP group is cleaved under mild acidic conditions (e.g., HCl in methanol), preserving reducible functional groups [4].

Workflow for THP-protected indazole Suzuki coupling and deprotection.

Catalytic Cycle and Causality of Reagents

A successful protocol requires a deep understanding of the palladium-catalyzed cycle.

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond. For electron-rich or sterically hindered heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often fail. Advanced precatalysts like RuPhos Pd G3 are preferred here because the bulky, electron-rich biaryl phosphine ligand accelerates this step and prevents catalyst deactivation [1].

-

Transmetalation: This is the rate-limiting step. Water is a mandatory co-solvent; it hydrates the base to form hydroxide ions, which coordinate to the empty p-orbital of the boronic acid. This forms a reactive, negatively charged trihydroxyboronate intermediate that readily transfers the indazole group to the Pd(II) center.

-

Reductive Elimination: The C-C bond is formed, releasing the THP-protected biaryl product and regenerating the Pd(0) catalyst.

Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization of the coupling step. The data illustrates why specific ligand and solvent combinations are critical for maximizing yields when utilizing THP-protected indazole boronic acids [5].

| Entry | Catalyst System (5 mol%) | Base (3.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 65% | Sluggish oxidative addition; protodeboronation observed. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 82% | Excellent baseline for standard aryl bromides/iodides. |

| 3 | XPhos Pd G2 | K₃PO₄ | THF/H₂O (10:1) | 80 | 88% | Good for sterically hindered substrates; mild temperature. |

| 4 | RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 94% | Optimal for complex, electron-rich heteroaryl chlorides. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for a 1.0 mmol scale using standard laboratory glassware.

Materials:

-

Aryl or Heteroaryl Halide (1.0 mmol, 1.0 eq)

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 mmol, 1.2 eq)

-

Potassium Phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 eq)

-

Pd(dppf)Cl₂ or RuPhos Pd G3 (0.05 mmol, 5 mol%)

-

1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:

-

Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the THP-indazole boronic acid, and K₃PO₄.

-

Solvent Addition & Degassing: Add 8 mL of 1,4-dioxane and 2 mL of H₂O. Crucial Causality Step: Submerge a needle into the biphasic mixture and sparge with Argon gas for exactly 15 minutes. Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich Pd(0) species to inactive Pd(II) oxides and to minimize oxidative homocoupling of the boronic acid.

-

Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add the Palladium catalyst. Seal the flask tightly.

-

Heating: Submerge the flask into a pre-heated oil bath at 90–100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

-

Self-Validating Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the aryl halide is consumed (<5% remaining by UV area) and the mass corresponding to the THP-protected biaryl is the dominant peak.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the THP-protected intermediate.

Protocol B: Acidic Deprotection of the THP Group

The THP group is an acetal, making it highly susceptible to aqueous acid but completely inert to base [3].

Materials:

-

THP-Protected Biaryl Indazole (1.0 mmol)

-

4N HCl in 1,4-Dioxane (or 6M HCl in Isopropanol) (5.0 mL)

-

Methanol or Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve the THP-protected intermediate in 10 mL of Methanol. (If solubility is poor, a 1:1 mixture of DCM/MeOH can be used).

-

Acidification: Slowly add 5.0 mL of 4N HCl in dioxane dropwise at room temperature [4].

-

Reaction Monitoring: Stir the mixture at room temperature (or heat to 40 °C if sterically hindered).

-

Self-Validating Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The protocol validates itself when the high-Rf (non-polar) spot of the THP-intermediate completely disappears, replaced by a low-Rf (highly polar), UV-active spot corresponding to the free N-H indazole.

-

Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5.

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the final 5-substituted-1H-indazole.

References

-

An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. National Center for Biotechnology Information (NIH / PMC). URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information (NIH / PMC). URL:[Link]

- US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase.Google Patents.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. URL:[Link]

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Indazole Boronic Acids

Executive Summary

The indazole scaffold is a privileged pharmacophore ubiquitous in oncology and inflammation drug discovery, frequently utilized due to its bioisosteric relationship with indole[1]. Functionalizing this core via Suzuki-Miyaura cross-coupling using indazole boronic acids presents distinct synthetic hurdles. Specifically, the nitrogen-rich heteroaromatic system is highly susceptible to protodeboronation and can coordinate with palladium, leading to catalyst poisoning[2]. This application note provides a comprehensive guide to selecting optimal palladium catalysts, ligands, and reaction conditions to maximize cross-coupling yields while suppressing off-target degradation.